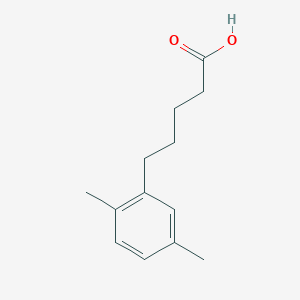

5-(2,5-dimethylphenyl)pentanoic Acid

Description

5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid, commonly known as Gemfibrozil, is a synthetic lipid-regulating agent with the CAS number 25812-30-0. Its molecular formula is C₁₅H₂₂O₃, and it has a molecular weight of 250.33 g/mol . Gemfibrozil functions as a PPAR-α (peroxisome proliferator-activated receptor-alpha) agonist, enhancing lipoprotein lipase activity to reduce triglycerides and VLDL cholesterol. It also inhibits hepatic CYP450 enzymes, notably CYP2C8 and CYP2C9, which influences drug metabolism .

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

5-(2,5-dimethylphenyl)pentanoic acid |

InChI |

InChI=1S/C13H18O2/c1-10-7-8-11(2)12(9-10)5-3-4-6-13(14)15/h7-9H,3-6H2,1-2H3,(H,14,15) |

InChI Key |

LEHJMQZFHCYCCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Halo-2,2-dimethylpentanoic Acid Esters (Key Intermediate)

A crucial intermediate is the 5-chloro- or 5-bromo-2,2-dimethylpentanoic acid ester , typically methyl or isobutyl esters, which undergo subsequent substitution reactions.

- Reaction of lower alkyl esters of 2-methylpropanoic acid (e.g., isobutyl isobutyrate) with alkali metal hydrides (sodium hydride preferred) and 3-chloropropene to yield 2,2-dimethyl-4-pentenoic acid esters.

- Followed by hydrobromination using hydrogen bromide in hydrocarbon solvents to obtain 5-bromo-2,2-dimethylpentanoic acid esters.

- The process is optimized for high yield, chemical purity, and environmental friendliness, avoiding excessive solvents and hazardous conditions.

| Step | Reactants/Conditions | Product | Yield & Notes |

|---|---|---|---|

| (a) | Isobutyl isobutyrate + 3-chloropropene + NaH | 2,2-Dimethyl-4-pentenoic acid isobutyl ester | High yield, catalytic KI or NaI optional |

| (b) | Hydrobromination with HBr in hydrocarbon solvent | 5-Bromo-2,2-dimethylpentanoic acid isobutyl ester | High purity, safer conditions |

O-Alkylation with 2,5-Dimethylphenol

The alkylation of 2,5-dimethylphenol with the prepared 5-halo-2,2-dimethylpentanoic acid esters is a key step to introduce the 2,5-dimethylphenyl moiety.

- Use of strong alkaline bases such as sodium hydroxide or potassium hydroxide.

- Presence of phase transfer catalysts like tetrabutylammonium chloride or bromide.

- Reaction temperature maintained between 100 °C and 150 °C, preferably 110–120 °C.

- Reaction time varies from 5 to 20 hours depending on catalyst and temperature.

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

- After reaction completion, hydrolysis of the ester is performed in the same reactor using aprotic solvents (cyclohexane, toluene) and alkaline base.

- The alkali metal salt of the acid is isolated by aqueous extraction, washing, and crystallization at 50–100 °C.

Example from Patent EP0575303A1:

| Parameter | Details |

|---|---|

| Base | Sodium hydroxide or potassium hydroxide |

| Catalyst | Tetrabutylammonium chloride/bromide |

| Temperature | 110–120 °C |

| Reaction Time | 5–20 hours |

| Solvent for Hydrolysis | Cyclohexane, toluene, or ethylbenzene |

| Yield | Nearly quantitative for intermediate esters |

| Final Isolation | Filtration and vacuum drying at 45–50 °C |

Hydrolysis to this compound

The final step involves hydrolysis of the ester intermediate to the free acid.

- Achieved by acidification of the alkali metal salt solution with concentrated hydrochloric acid.

- Temperature between 20 and 25 °C during acidification.

- The precipitated acid is filtered, washed with water, and dried under vacuum.

- Typical yield reported is around 95%.

Detailed Reaction Scheme Summary

| Step | Reactants/Intermediates | Reaction Type | Conditions | Product |

|---|---|---|---|---|

| 1 | Isobutyl isobutyrate + 3-chloropropene + NaH | Alkylation | NaH, KI catalyst, solvent, RT | 2,2-Dimethyl-4-pentenoic acid isobutyl ester |

| 2 | 2,2-Dimethyl-4-pentenoic acid isobutyl ester + HBr | Hydrobromination | Hydrocarbon solvent, RT | 5-Bromo-2,2-dimethylpentanoic acid isobutyl ester |

| 3 | 5-Bromo-2,2-dimethylpentanoic acid ester + 2,5-dimethylphenol + NaOH + phase transfer catalyst | O-Alkylation | 110–120 °C, inert atmosphere | Alkali metal salt of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid |

| 4 | Alkali metal salt + acid (HCl) | Hydrolysis/Acidification | 20–25 °C | This compound (free acid) |

Research Findings and Process Improvements

- The use of 5-bromo-2,2-dimethylpentanoic acid esters is favored over chloro-analogs due to higher reactivity and better yields in subsequent steps.

- Phase transfer catalysts significantly enhance the O-alkylation efficiency and selectivity.

- Temperature control during halogenation and alkylation steps is critical to minimize side reactions and degradation.

- Hydrolysis in the same reactor without isolation of intermediates improves process economy and reduces solvent use.

- Crystallization of the acid salt at elevated temperatures (around 70 °C) improves purity and yield.

- The overall processes reported achieve high yields (up to 95%) and purity suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-(2,5-dimethylphenyl)pentanoic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2SO4

Reduction: LiAlH4, NaBH4, H2/Pd

Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products:

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols

Substitution: Nitro, sulfonic, and halogenated derivatives

Scientific Research Applications

Chemistry: In chemistry, 5-(2,5-dimethylphenyl)pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of carboxylic acid derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar molecules in biological pathways.

Medicine: While specific medical applications of this compound are not well-documented, carboxylic acids, in general, are known for their potential therapeutic properties. This compound could be investigated for its potential use in drug development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its structural features make it suitable for various industrial applications, including as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)pentanoic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Physicochemical Properties :

- Storage : Stable at room temperature in dry conditions .

- Hazard Profile: Classified with warnings for toxicity (H302: harmful if swallowed), carcinogenicity (H351), and environmental hazards (H413) .

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Gemfibrozil, highlighting differences in substituents, functional groups, and properties:

Structural and Functional Differences

- Phenoxy vs. Phenyl Linkage: Gemfibrozil’s ether linkage (phenoxy group) enhances metabolic stability compared to direct phenyl attachments (e.g., 5-(3,5-dimethylphenyl)pentanoic acid) . The oxygen atom in the phenoxy group may facilitate hydrogen bonding with target receptors.

- Chlorine and sulfanyl groups () introduce electron-withdrawing effects, altering acidity and reactivity.

- Functional Group Diversity: The phosphinyl group in 5-(diphenylphosphinyl)pentanoic acid expands its application in catalysis or metal-organic frameworks, unlike Gemfibrozil’s pharmacological focus .

Biological Activity

5-(2,5-Dimethylphenyl)pentanoic acid is an organic compound with the molecular formula C₁₃H₁₈O₂ and a molecular weight of approximately 206.28 g/mol. It features a pentanoic acid backbone with a 2,5-dimethylphenyl substituent at the fifth carbon. This structural configuration suggests potential biological activities, particularly due to the presence of the aromatic group, which can enhance interactions with various biological targets.

- Molecular Formula: C₁₃H₁₈O₂

- Molecular Weight: 206.28 g/mol

- Density: 1.036 g/cm³

- Boiling Point: 359.6ºC at 760 mmHg

Potential Biological Activities:

- Anti-inflammatory Effects: Similar compounds have shown efficacy in reducing inflammation.

- Analgesic Properties: There is potential for pain relief applications.

- Interaction with Enzymes: The compound may interact with enzymes involved in metabolic pathways.

Structural Analogues and Comparative Analysis

Several structurally similar compounds exhibit varying biological activities. The following table summarizes some notable analogues:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 5-(3,4-Dimethylphenyl)pentanoic acid | 35872-49-2 | C₁₃H₁₈O₂ | Different dimethyl substitution pattern |

| 4-(2,5-Dimethylphenyl)pentanoic acid | 28591-11-9 | C₁₃H₁₈O₂ | Substituted at the fourth position |

| (S)-2-Amino-5-(3,5-dimethylphenyl)pentanoic acid | 2104038-39-1 | C₁₃H₁₉NO₂ | Contains an amino group providing different reactivity |

Case Studies and Research Findings

Research into compounds similar to this compound has provided insights into their biological activities:

-

Gemfibrozil Derivatives:

- Gemfibrozil, a hypolipidemic agent, has been studied for its effects on soluble guanylyl cyclase (sGC), showing that modifications to its structure can significantly alter its biological activity. Notably, gemfibrozil derivatives exhibit both vasorelaxation and cGMP-forming activity, indicating their potential as therapeutic agents in cardiovascular conditions .

- Tyrosinase Inhibition:

The mechanisms by which compounds like this compound exert their biological effects are likely multifaceted:

- Enzyme Interaction: The presence of the aromatic substituent may facilitate binding to active sites on enzymes or receptors.

- Regulation of Gene Expression: Similar compounds have been shown to influence gene expression related to inflammatory responses and metabolic processes.

Q & A

Q. What are the optimal synthetic routes for 5-(2,5-dimethylphenyl)pentanoic acid, and how can purity be ensured?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 2,5-dimethylbenzene with a halogenated pentanoic acid precursor (e.g., 5-bromopentanoic acid), followed by oxidation or hydrolysis to yield the final product. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended. Purity validation should use HPLC (C18 column, acetonitrile/0.1% formic acid mobile phase) and 1H NMR (δ 2.2–2.5 ppm for methyl groups, δ 12.1 ppm for carboxylic acid proton) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.2–2.5 ppm). Carboxylic acid protons appear as a broad singlet (δ ~12.1 ppm) .

- LC-MS : Use electrospray ionization (ESI) in negative mode to confirm molecular ion [M-H]⁻ (theoretical m/z: 220.1).

- FT-IR : Identify carbonyl stretch (C=O, ~1700 cm⁻¹) and aromatic C-H bending (700–800 cm⁻¹) .

Q. How does the dimethylphenyl substituent influence the compound’s solubility and lipophilicity?

- Methodological Answer : The logP value (experimental or calculated via software like MarvinSketch) reflects lipophilicity. For this compound, the logP is ~3.5, indicating moderate hydrophobicity. Solubility in aqueous buffers (e.g., PBS, pH 7.4) can be enhanced using co-solvents (e.g., DMSO ≤1%) or micellar formulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum protein interference) or metabolic instability . To address this:

- Perform dose-response studies across multiple models (e.g., primary cells vs. immortalized lines).

- Use isotopic labeling (e.g., deuterated analogs) to track metabolic degradation via LC-MS/MS .

- Compare results with structurally related compounds (e.g., Gemfibrozil, a therapeutic analog with similar substituents) .

Q. What strategies improve the compound’s stability in biological matrices for pharmacokinetic studies?

- Methodological Answer :

- Stabilization : Add antioxidants (e.g., 0.1% BHT) to prevent oxidation of the dimethylphenyl group.

- Sample Preparation : Use acidified acetonitrile for protein precipitation to minimize enzymatic hydrolysis.

- Storage : Store samples at -80°C in amber vials to reduce light- and temperature-dependent degradation .

Q. How do positional isomers (e.g., 2,3- vs. 2,5-dimethylphenyl) affect biological activity?

- Methodological Answer : A structure-activity relationship (SAR) study can be conducted:

Synthesize isomers via regioselective alkylation (e.g., directing groups for Friedel-Crafts).

Test in vitro activity (e.g., IC₅₀ in enzyme inhibition assays).

Compare computational docking scores (e.g., AutoDock Vina) to assess binding affinity differences.

| Isomer | logP | IC₅₀ (μM) | Docking Score (kcal/mol) |

|---|---|---|---|

| 2,5-dimethyl | 3.5 | 12.3 | -8.2 |

| 2,3-dimethyl | 3.7 | 28.9 | -6.5 |

| Data from analogs suggest the 2,5-substitution optimizes steric fit in hydrophobic binding pockets . |

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.